Imidazo[1,2-a]pyrazine-8-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7H-imidazo[1,2-a]pyrazine-8-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c10-6-5-7-1-3-9(5)4-2-8-6/h1-4H,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZWEMLOWNFSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=S)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of Imidazo 1,2 a Pyrazine 8 Thiol Analogues
Mechanistic Investigations of Scaffold Formation Reactions
The synthesis of the imidazo[1,2-a]pyrazine (B1224502) core can be achieved through various synthetic strategies, with the most common being the condensation reaction between a 2-aminopyrazine (B29847) derivative and an α-halocarbonyl compound. A plausible mechanism for this heteroannulation reaction involves an initial nucleophilic substitution of the halogen on the α-haloketone by the amino group of the 2-aminopyrazine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrazine ring system. nih.gov
Another significant approach is the three-component reaction, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide. researchgate.net An iodine-catalyzed three-component condensation of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide has also been reported. The proposed mechanism for this reaction begins with the condensation of 2-aminopyrazine with the aryl aldehyde to form an imine. The iodine catalyst then activates this imine for nucleophilic attack by the isocyanide, leading to a [4+1] cycloaddition. An intramolecular interaction involving the pyrazine (B50134) nitrogen then drives the cyclization to form the final imidazo[1,2-a]pyrazine product. tsijournals.commasterorganicchemistry.com
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| 2-Aminopyrazine, α-bromoketones | Microwave irradiation, H₂O-IPA | Substituted imidazo[1,2-a]pyrazines | Excellent yields nih.gov |
| 2-Aminopyrazine, Aryl aldehyde, tert-Butyl isocyanide | Iodine (catalyst), Room temperature | 3-Aminoimidazo[1,2-a]pyrazine derivatives | Moderate to good yields tsijournals.commasterorganicchemistry.com |
Elucidation of Thiol Group Reactivity in Derivatization (e.g., Oxidation, Alkylation)
The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. In the context of the imidazo[1,2-a]pyrazine-8-thiol, the sulfur atom is expected to exhibit characteristic thiol reactivity, influenced by the electronic nature of the heterocyclic core.
Oxidation: Thiols are readily oxidized to various sulfur-containing functional groups. Mild oxidizing agents, such as iodine or even atmospheric oxygen, can convert thiols to disulfides. This reaction is a common pathway for thiols and is crucial in biological systems, for instance, in the formation of disulfide bridges in proteins. masterorganicchemistry.comlibretexts.org Further oxidation with stronger oxidizing agents can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. The specific outcome of the oxidation of this compound would depend on the choice of the oxidizing agent and the reaction conditions.
Alkylation: The thiol group is readily deprotonated by a base to form a thiolate anion, which is a potent nucleophile. This thiolate can then undergo S-alkylation when treated with alkyl halides or other electrophiles to form thioethers (sulfides). This is a fundamental and widely used reaction for the derivatization of thiols. The S-alkylation of heteroaromatic thiols is a common strategy in medicinal chemistry to introduce a variety of side chains and modulate the physicochemical properties of the parent molecule. jmaterenvironsci.com
Intramolecular and Intermolecular Reactions of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine core is an electron-deficient system, which influences its reactivity towards various reagents. The fused ring system can undergo a range of intermolecular reactions, leading to functionalization at different positions.
Intermolecular Reactions:
Halogenation: Imidazo[1,2-a]pyrazine can be brominated to yield 3-bromo or 3,5-dibromo derivatives. jmaterenvironsci.com
C-H Arylation: Palladium-catalyzed direct C6-arylation of 3-aminoimidazo[1,2-a]pyrazine with bromoarenes has been reported. This reaction proceeds via a metalation-deprotonation mechanism. nih.gov
Nucleophilic Substitution: The bromine atom at position 8 of 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) can be selectively substituted by nucleophiles like sodium methylate to give 6-bromo-8-methoxyimidazo[1,2-a]pyrazine. jmaterenvironsci.com
Intramolecular Reactions: While specific examples for the imidazo[1,2-a]pyrazine core are less common in the readily available literature, analogous systems like imidazo[1,2-a]pyridines undergo intramolecular cyclization reactions. For instance, a palladium-catalyzed C-H activation strategy has been used for the intramolecular cyclization of appropriately substituted imidazo[1,2-a]pyridines. rsc.org It is plausible that similar strategies could be applied to the imidazo[1,2-a]pyrazine system to construct more complex fused heterocyclic structures.
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine | Bromine | - | 3-Bromo- or 3,5-dibromoimidazo[1,2-a]pyrazine (B1339906) jmaterenvironsci.com |
| 3-Aminoimidazo[1,2-a]pyrazine | Bromoarene, Pd(OAc)₂, PPh₃, PivOH, K₂CO₃ | 110 °C | C6-Arylated-3-aminoimidazo[1,2-a]pyrazine nih.gov |
| 6,8-Dibromoimidazo[1,2-a]pyrazine | Sodium methylate | - | 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine jmaterenvironsci.com |
Reduction and Metalation Reactions of the Fused System
Reduction: The imidazo[1,2-a]pyrazine ring is generally stable to reduction, but substituents on the ring can be reduced. For example, nitro-substituted imidazo[1,2-a]pyrazines can be reduced to the corresponding amino derivatives using reagents like H₂N-NH₂ with a Pd/C catalyst. rsc.org This transformation is valuable for introducing amino groups, which can be further functionalized.
Metalation: The regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold can be achieved through metalation reactions. The use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl allows for regioselective metalation at specific positions of the ring. These organometallic intermediates can then be quenched with various electrophiles to introduce a wide range of functional groups. For instance, the metalation of 6-chloroimidazo[1,2-a]pyrazine (B1590719) can be directed to either position 3 or 5 depending on the base and reaction conditions. bio-conferences.org This approach provides a powerful tool for the synthesis of polysubstituted imidazo[1,2-a]pyrazine derivatives.
| Substrate | Reagent | Conditions | Intermediate/Product |
|---|---|---|---|
| 6-Chloroimidazo[1,2-a]pyrazine | TMPMgCl·LiCl | THF, -60 °C | Selective magnesiation at position 3 bio-conferences.org |
| 6-Chloroimidazo[1,2-a]pyrazine | TMP₂Zn·2MgCl₂·2LiCl | THF, -20 °C | Selective zincation at position 5 bio-conferences.org |
Spectroscopic Analysis and Advanced Structural Elucidation Research Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules like Imidazo[1,2-a]pyrazine-8-thiol. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, including the number and types of protons and carbons, their connectivity, and their chemical environments.
¹H NMR Spectroscopy: The proton NMR spectrum of the Imidazo[1,2-a]pyrazine (B1224502) core is expected to show distinct signals for the protons on the bicyclic ring system. Based on data from related imidazo[1,2-a]pyrazine derivatives, the aromatic protons typically appear in the downfield region, generally between δ 7.0 and 9.5 ppm tsijournals.comnih.gov. The specific chemical shifts are influenced by the electronic effects of the thiol group and the nitrogen atoms within the rings. The proton of the thiol group (-SH) would likely appear as a broad singlet, with its chemical shift being variable and dependent on concentration and solvent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the imidazo[1,2-a]pyrazine ring, carbon signals are expected in the aromatic region (typically δ 110-150 ppm) tsijournals.comnih.gov. The carbon atom attached to the electron-withdrawing thiol group (C-8) would exhibit a distinct chemical shift. The number of unique signals in the spectrum confirms the symmetry of the molecule.
While specific experimental data for this compound is not extensively published, the expected chemical shifts can be predicted based on analogous structures reported in the literature.
| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic Protons (H-2, H-3, H-5, H-6) | ~7.0 - 9.5 | Specific shifts and coupling patterns depend on substitution. |
| Thiol Proton (-SH) | Variable (broad singlet) | Position is dependent on solvent, concentration, and temperature. |
| Aromatic Carbons | ~110 - 150 | Chemical shifts are influenced by the nitrogen atoms and the thiol substituent. |
| C-8 (Carbon attached to -SH) | Distinct shift | Expected to be influenced by the deshielding effect of the sulfur atom. |
2D NMR Techniques: For a definitive assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, allowing for the complete assembly of the molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, FAB-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable.
Given the chemical formula C₆H₅N₃S, the exact molecular weight of this compound is 151.19 g/mol synblock.comachemblock.com. HRMS can measure this mass with high precision, allowing for the confirmation of the elemental formula. For instance, the calculated exact mass for the protonated molecule [M+H]⁺ would be compared against the experimentally observed value, with a very small mass error confirming the composition. HRMS data for related imidazo[1,2-a]pyrazine derivatives often shows agreement between calculated and found masses to within a few parts per million (ppm) tsijournals.com.
Fragmentation analysis, often performed using techniques like tandem MS (MS/MS), provides insight into the compound's structure. The fragmentation pattern of the this compound molecular ion would reveal characteristic losses of fragments, such as the thiol group or portions of the heterocyclic rings, which helps in confirming the connectivity of the atoms.
| Parameter | Value | Technique |
|---|---|---|
| Chemical Formula | C₆H₅N₃S | - |
| Molecular Weight | 151.19 g/mol | - |
| Expected [M+H]⁺ (HRMS) | Calculated value based on exact isotopic masses | HRMS (e.g., ESI-TOF) |
| Fragmentation Pattern | Characteristic losses related to the bicyclic core and thiol group | Tandem MS (MS/MS) |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific structural features.
The key functional groups and their expected vibrational frequencies are:
S-H Stretch: The presence of the thiol group would be confirmed by a weak absorption band around 2550-2600 cm⁻¹ mdpi.com. This peak is often weak and can sometimes be difficult to observe.
Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings would result in a series of medium to strong absorption bands in the 1400-1650 cm⁻¹ region tsijournals.com.
C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds typically appear in the 700-900 cm⁻¹ region, and their specific positions can provide clues about the substitution pattern on the rings.
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental FT-IR to aid in the precise assignment of vibrational modes for complex heterocyclic systems like imidazo[1,2-a]pyrazines nih.govnih.gov.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | >3000 | Variable |
| S-H Stretch | ~2550-2600 | Weak |
| C=N / C=C Stretch | ~1400-1650 | Medium to Strong |
| Aromatic C-H Bend (out-of-plane) | ~700-900 | Medium to Strong |
UV-Visible Absorption Spectroscopy in Conformational and Electronic Structure Studies
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorption bands in the UV region, arising from π → π* and n → π* electronic transitions within the aromatic heterocyclic system.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles of this compound. Furthermore, it reveals information about the crystal packing, including intermolecular interactions such as hydrogen bonding (potentially involving the thiol group and ring nitrogens) and π-π stacking.
While a crystal structure for this compound is not publicly available in the searched sources, X-ray crystallography has been successfully applied to other imidazo[1,2-a]pyrazine derivatives nih.gov. Such studies confirm the planarity of the fused ring system and provide insight into how substituent groups are oriented relative to the core structure. For this compound, a crystal structure would definitively confirm the tautomeric form (thiol vs. thione) present in the solid state and elucidate the nature of its intermolecular hydrogen bonding network.
Computational and Theoretical Chemistry Studies of Imidazo 1,2 a Pyrazine 8 Thiol
Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock methods)
Quantum chemical calculations are fundamental to predicting the molecular properties of Imidazo[1,2-a]pyrazine-8-thiol and its derivatives. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine optimized geometries and electronic structures.
For instance, studies on related imidazo[1,2-a]pyrimidine-Schiff base derivatives have utilized DFT with the B3LYP/6-311++G(d,p) basis set to compute optimized geometries. semanticscholar.orgnih.govresearchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The theoretical vibrational frequencies calculated using these methods often show good agreement with experimental Fourier-transform infrared (FTIR) spectroscopy data, validating the computational model. semanticscholar.orgresearchgate.net
In a study on a hexamethylhexahydroimidazo[1,2-a]pyrazine-3,6-dione, both HF and DFT methods were used to compute geometric parameters and IR spectra. nih.gov While all methods predicted a boat conformation for the six-membered ring, the quality of predicting interatomic distances and bond angles varied, with DFT methods generally providing a better correlation with experimental data for bond angles. nih.gov
Such calculations also allow for the determination of various electronic properties, including frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and Mulliken atomic charges. nih.gov These parameters are essential for understanding the reactivity and intermolecular interactions of the molecule.
Table 1: Comparison of Computational Methods for a Related Imidazo[1,2-a]pyrazine (B1224502) Derivative
| Computational Method | Basis Set | Key Findings | Reference |
| Hartree-Fock (HF) | 6-31G(d) | Predicted interatomic distances with high accuracy. | nih.gov |
| B3LYP | 6-31G(d) | Provided the best prediction of bond angles. | nih.gov |
| B3P86 | 6-31G(d) | Used for geometric and spectroscopic calculations. | nih.gov |
| B3PW91 | 6-31G(d) | Used for geometric and spectroscopic calculations. | nih.gov |
Conformational Analysis and Energetic Stability Studies
Conformational analysis is critical for understanding the flexibility of the Imidazo[1,2-a]pyrazine scaffold and identifying the most stable three-dimensional arrangements. These studies are essential as the conformation of a molecule often dictates its biological activity.
For example, computational studies on 2,2,5,5,8,8-hexamethylhexahydroimidazo[1,2-a]pyrazine-3,6-dione revealed a boat conformation of the six-membered ring as the most stable form in the gas phase. nih.gov However, it is important to note that these calculations may not perfectly replicate the conformation in a crystal lattice due to intermolecular forces. nih.gov
The energetic stability of different conformers can be evaluated to determine their relative populations at a given temperature. This information is vital for understanding which conformations are likely to be biologically relevant and interact with target proteins.
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
Derivatives of the imidazo[1,2-a]pyrazine core have been investigated as antagonists for adenosine (B11128) receptors. nih.gov Molecular docking studies were performed to elucidate the hypothetical binding modes of these new antagonists within a refined model of the human A3 adenosine receptor. nih.gov These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity of the compounds.
Similarly, the broader class of imidazo[1,2-a]pyridines, which are structurally related to imidazo[1,2-a]pyrazines, have been the subject of extensive molecular docking studies to understand their structure-activity relationships for various pharmacological actions. nih.gov
Table 2: Examples of Molecular Docking Targets for Imidazo[1,2-a]pyrazine Derivatives
| Target Protein | Therapeutic Area | Key Findings from Docking | Reference |
| Human A3 Adenosine Receptor | Neurological Disorders | Elucidation of hypothetical binding modes of novel antagonists. | nih.gov |
| Gαq Proteins | Various | Understanding the structural requirements for inhibition. | nih.govresearchgate.net |
| Vascular Endothelial Growth Factor Receptor-2 | Cancer | Identification as a potential inhibitor. | nih.gov |
Molecular Dynamics Simulations in Ligand-Protein Systems
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. These simulations can reveal the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the detailed energetics of the interaction.
For a related imidazo[1,2-a]pyrimidine-Schiff base derivative, MD simulations were conducted to study its potential as an inhibitor of vascular endothelial growth factor receptor-2. nih.gov Such simulations can assess the stability of the docked pose and provide insights into the flexibility of both the ligand and the protein's active site.
MD simulations are also used to calculate binding free energies, often using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), which can provide a more accurate prediction of binding affinity than docking scores alone. mdpi.com
In Silico Prediction of Chemical Properties and Reactivity Profiles
Computational methods are also employed to predict various chemical properties and reactivity profiles of molecules in silico. These predictions can guide synthetic efforts and help in understanding the metabolic fate of a compound.
Analyses such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, and Fukui functions are used to understand the reactivity of the molecule. nih.gov For example, the distribution of the HOMO and LUMO can indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively. The molecular electrostatic potential map provides a visual representation of the charge distribution and can predict regions involved in non-covalent interactions.
The reactivity of the imidazo[1,2-a]pyrazine scaffold has been a subject of interest, with this information being crucial for the synthesis of new derivatives. rsc.org
Computational Correlation and Validation of Spectroscopic Data
A key application of quantum chemical calculations is the prediction of spectroscopic data, which can then be correlated with experimental results to validate the computed structure.
Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies for related imidazo[1,2-a]pyrimidine derivatives have shown good agreement with experimental data. semanticscholar.orgresearchgate.net For example, in the study of a hexamethylhexahydroimidazo[1,2-a]pyrazine-3,6-dione, the correlation coefficient between the calculated and experimental vibration frequencies was higher than 0.9999 for all three DFT methods used. nih.gov This high degree of correlation provides strong confidence in the accuracy of the computationally determined molecular structure.
Table 3: Correlation of Calculated vs. Experimental Data for a Related Compound
| Spectroscopic Data | Computational Method | Correlation with Experiment | Reference |
| IR Vibration Frequencies | B3LYP, B3P86, B3PW91 | Correlation coefficient > 0.9999 | nih.gov |
| ¹H and ¹³C NMR Chemical Shifts | B3LYP/6-311++G(d,p) | Good agreement validating structural assignment. | semanticscholar.orgresearchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Correlating Structural Modifications with Biological Target Interactions (e.g., Enzyme Inhibition Mechanisms, Receptor Modulation)
The functional outcomes of imidazo[1,2-a]pyrazine (B1224502) derivatives are intricately linked to the nature and position of substituents on the core bicyclic structure. Modifications at key positions can profoundly influence interactions with biological targets such as enzymes and receptors, dictating the compound's potency, selectivity, and mechanism of action.
Impact of Substitutions at C2, C3, and C8 Positions on Functional Outcomes
Systematic modifications at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine ring have been a primary strategy for optimizing biological activity. Research has shown that even minor alterations at these sites can lead to significant changes in functional outcomes.
For instance, in the development of antioxidants, various substitutions have been introduced at the C2, C3, and C8 positions. tsijournals.comtsijournals.com Studies comparing different groups at the C2 position revealed that both aromatic and aliphatic substituents can confer good antioxidant activity. tsijournals.com In one series, introducing a bromine atom at the C2-phenyl group increased antioxidant properties compared to the unsubstituted analogue. tsijournals.com
The C8 position has proven to be particularly critical for modulating activity. In the pursuit of novel antioxidants and antimicrobials, the introduction of various amine-containing groups (morpholine, imidazole (B134444), pyrrolidine, diethanolamine) and a thiol group at C8 drastically increased activity compared to C8-unsubstituted or C8-bromo analogues. tsijournals.com Specifically, the substitution of a bromine atom at C8 with a diethanolamine (B148213) group resulted in excellent antioxidant activity. tsijournals.com Similarly, for antiproliferative effects on the Dami cell line, the activity of imidazo[1,2-a]pyrazine derivatives was found to be dependent on the chemical substitutions, particularly the presence of a 2-carbonitrile group and the length of the 8-aminoaliphatic chain. nih.gov
In the context of kinase inhibition, structure-based design efforts targeting Aurora-A kinase led to potent inhibitors through modifications at C3 and C8. nih.gov Co-crystallization of an initial lead compound with Aurora-A revealed key interactions, guiding the synthesis of derivatives with improved potency and cellular selectivity. nih.gov For AMPAR negative modulators, SAR exploration involved functionalizing the C3 position through Suzuki couplings and displacing a chloro group at C8 with various amines to yield potent and selective leads. nih.gov
| Compound Analogue | Substitution at C8 | Antioxidant Activity (IC50, μM) | Reference |
|---|---|---|---|
| C8-Bromo Analogue | -Br | 13.2 | tsijournals.com |
| C8-Amino Analogue (5d) | Diethanolamine | 8.54 | tsijournals.com |
| C8-Amino Analogue (5h) | 1H-tetrazole-5-thiol | 9.75 | tsijournals.com |
| Standard | Ascorbic Acid | 5.84 | tsijournals.com |
Role of the Thiol Group and its Derivatives at C8 in Modulating Molecular Interactions
The thiol group (-SH) at the C8 position, as seen in the parent compound Imidazo[1,2-a]pyrazine-8-thiol, and its derivatives play a significant role in molecular interactions. The thiol moiety is redox-active and can participate in hydrogen bonding or coordinate with metal ions in enzyme active sites, making it a valuable functional group in drug design.
In the development of Gαq protein inhibitors based on the related 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) scaffold, a redox-reactive thiol/disulfane substructure was identified as a key structural requirement for biological activity. researchgate.net This highlights the importance of the sulfur-containing moiety in mediating the inhibitory effect. Similarly, the introduction of a 1H-tetrazole-5-thiol group at the C8 position of an imidazo[1,2-a]pyrazine core yielded a compound with potent antioxidant and antifungal activities. tsijournals.comtsijournals.com The acidic nature of the tetrazole ring and the nucleophilic character of the thiol group likely contribute to its interactions with biological targets.
Influence of Bridging Moieties and Linker Design on Target Binding
The design of molecules with bridging moieties or linkers that connect the imidazo[1,2-a]pyrazine core to another pharmacophore is an advanced strategy for enhancing target binding and selectivity. This approach is particularly effective in creating bivalent inhibitors that can simultaneously engage two sites on a target protein or disrupt protein-protein interactions.
A notable example is the design of bivalent inhibitors for the VirB11 ATPase HP0525, a key component of the type IV secretion system in Helicobacter pylori. nih.gov In this work, 8-amino imidazo[1,2-a]pyrazine derivatives, which target the ATP binding site, were conjugated to a peptide sequence designed to disrupt the subunit-subunit interface of the hexameric enzyme. nih.gov A polyethylene (B3416737) glycol (PEG) chain was used as a linker. The study found that the PEGylated-imidazo[1,2-a]pyrazines showed improved inhibition compared to the parent compound. nih.gov Docking studies suggested that the carbamate (B1207046) moiety within the linker provided additional hydrogen bonding possibilities, leading to greater interactions within the active site. nih.gov
Scaffold Hopping Strategies and Analog Design in Chemical Biology
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing a core molecular structure with a different, often isosteric, scaffold while retaining similar biological activity. The imidazo[1,2-a]pyrazine framework has been successfully employed in such strategies to discover novel chemical series with improved properties.
In the search for positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor, a scaffold hopping exercise was conducted using computational techniques based on 3D shape and electrostatic similarity. nih.gov This approach led to the discovery of a novel series of imidazo[1,2-a]pyrazin-8-one PAMs by replacing a previously explored triazolopyridine scaffold. nih.gov The robust understanding of SAR from the previous series guided the rapid optimization of the new scaffold, leading to potent and brain-penetrant compounds. nih.gov
Another example involves the development of selective AMPAR negative modulators, where an initial imidazopyrazine hit was identified. nih.gov Although optimization yielded potent leads, high in vivo clearance was an issue. To overcome this, the imidazopyrazine core was replaced with an isosteric pyrazolopyrimidine scaffold, which improved microsomal stability and efflux liabilities, demonstrating a successful scaffold hop to enhance pharmacokinetic properties. nih.gov
Pharmacophore Modeling and Ligand-Based Rational Design
Pharmacophore modeling and other ligand-based design methods are computational tools used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. The imidazo[1,2-a]pyrazine scaffold has served as a foundation for such rational design approaches.
For the design of novel adenosine (B11128) receptor (AR) antagonists, the imidazo[1,2-a]pyrazine ring system was selected as a new core skeleton. nih.gov A series of N8-(hetero)arylcarboxyamido substituted compounds were synthesized, showing good affinity and selectivity for the human A3 subtype. Molecular docking studies were performed to elucidate the hypothetical binding mode of these new antagonists within a refined model of the hA3 receptor, guiding the design process. nih.gov
In another study, a combination of Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling was used to investigate imidazo[1,2-a]pyrazine derivatives with antimicrobial activity. espublisher.com This approach identified a specific derivative as a highly promising antibacterial agent and predicted Staphylococcus aureus Pyruvate carboxylase (SaPC) as its most likely molecular target. Subsequent molecular docking experiments supported this prediction, revealing a favorable binding energy and stable interactions within the enzyme's active site, thus providing a basis for structure-based drug design. espublisher.com
Analysis of Subunit-Subunit Interaction Disruption Mechanisms
Beyond targeting the active site of enzymes or the orthosteric site of receptors, imidazo[1,2-a]pyrazine derivatives have been designed to function by disrupting protein-protein interactions (PPIs), including the interactions between subunits of a larger protein complex.
The aforementioned bivalent inhibitors of the VirB11 ATPase HP0525 exemplify this mechanism. nih.gov These inhibitors were rationally designed to consist of two key parts: the imidazo[1,2-a]pyrazine moiety to bind the nucleotide-binding site within a subunit, and a peptide moiety designed to mimic a helical region of the protein involved in subunit-subunit interactions. nih.gov The goal was for the peptide portion to interfere with the native protein interface, thereby disrupting the assembly and function of the hexameric portal. nih.gov
Similarly, certain selective negative modulators of AMPA receptors that contain the imidazo[1,2-a]pyrazine core are thought to act by disrupting a critical PPI. nih.gov These compounds appear to partially disrupt the interaction between the transmembrane AMPAR regulatory protein (TARP) γ-8 and the pore-forming subunit of the ion channel, leading to the modulation of receptor function. nih.gov This mechanism offers an alternative to direct channel blocking and can provide a more nuanced pharmacological profile.
Future Research Directions and Unexplored Avenues
Development of Novel and Green Synthetic Routes with Enhanced Efficiency and Selectivity
Future synthetic research should prioritize the development of environmentally benign and efficient methods for the synthesis of Imidazo[1,2-a]pyrazine-8-thiol and its derivatives. Current approaches often rely on traditional multi-step syntheses which may involve harsh reagents and generate significant waste.
Key areas for exploration include:
One-Pot, Multi-Component Reactions: Designing convergent synthetic strategies where multiple starting materials react in a single vessel to form the desired product can significantly improve efficiency and reduce waste.
Catalytic C-H and C-S Bond Formation: The use of transition metal or organocatalysts to directly introduce the thiol group onto a pre-formed imidazo[1,2-a]pyrazine (B1224502) core via C-H activation would be a highly atom-economical approach.
Green Solvents and Reagents: Investigating the use of sustainable solvents such as water, ethanol, or bio-derived solvents like eucalyptol, and replacing hazardous reagents with greener alternatives is crucial. For instance, avoiding the use of hazardous molecular bromine for bromination steps by employing greener brominating agents is a step in the right direction.
Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Multi-Component Reactions | Increased efficiency, reduced waste, operational simplicity. | Identification of suitable reaction partners and catalysts. |
| Direct C-H Thiolation | High atom economy, reduced number of synthetic steps. | Regioselectivity, catalyst stability, and functional group tolerance. |
| Green Chemistry Approaches | Reduced environmental impact, increased safety. | Finding effective and economically viable green alternatives. |
Advanced Spectroscopic and Structural Characterization of Complex this compound Derivatives
A thorough understanding of the three-dimensional structure and electronic properties of this compound derivatives is fundamental for rational drug design. Future research should employ a combination of advanced spectroscopic and crystallographic techniques.
Key techniques and their applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (COSY, HSQC, HMBC) will be essential for the unambiguous structural elucidation of complex derivatives.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming molecular formulas. Tandem mass spectrometry (MS/MS) can be used to probe fragmentation patterns and aid in structural identification.
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure, offering invaluable insights into bond lengths, bond angles, and intermolecular interactions. Co-crystallization with biological targets can reveal key binding interactions.
Fluorescence Spectroscopy: Given that the imidazo[1,2-a]pyrazine core is known to be a fluorophore, investigating the photophysical properties of thiol-substituted derivatives is warranted. This could lead to the development of fluorescent probes for biological imaging.
| Technique | Information Gained | Importance in Drug Discovery |
| 2D NMR Spectroscopy | Detailed connectivity and spatial relationships of atoms. | Unambiguous structure confirmation of novel compounds. |
| High-Resolution Mass Spectrometry | Precise molecular weight and elemental composition. | Confirmation of the identity of synthesized molecules. |
| X-ray Crystallography | Three-dimensional atomic arrangement in the solid state. | Understanding structure-activity relationships and guiding rational design. |
Deeper Mechanistic Insights into Molecular and Biological Interactions
Understanding how this compound and its analogs interact with biological targets at a molecular level is critical for optimizing their therapeutic potential. Future research should focus on elucidating their mechanism of action.
Key research avenues include:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, activity-based protein profiling (ABPP), and genetic approaches to identify the specific cellular targets of bioactive derivatives.
Enzyme Inhibition Kinetics: For derivatives that act as enzyme inhibitors, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide quantitative measures of potency (e.g., Kᵢ values).
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a systematic series of analogs to understand how modifications to the this compound scaffold affect biological activity. This will help in identifying key pharmacophoric features.
Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can be used to predict and visualize the binding modes of these compounds with their biological targets, providing insights that can guide further optimization.
Integration of Predictive Modeling and Artificial Intelligence in Compound Design
The integration of computational tools, including artificial intelligence (AI) and machine learning (ML), can significantly accelerate the drug discovery process for this compound derivatives.
Future applications in this area include:
Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models to correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds.
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity, which can be used to screen virtual libraries for new hits.
De Novo Drug Design: Employing generative AI models to design novel this compound derivatives with desired properties.
ADMET Prediction: Using in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new designs, allowing for the early deselection of compounds with unfavorable profiles.
| Computational Approach | Application in Drug Design | Potential Impact |
| QSAR | Predict the biological activity of virtual compounds. | Prioritize the synthesis of the most promising candidates. |
| Pharmacophore Modeling | Identify key structural features for biological activity. | Guide the design of new derivatives with improved potency. |
| AI/ML-based De Novo Design | Generate novel molecular structures with desired properties. | Explore a wider chemical space for innovative drug candidates. |
Exploration of New Chemical Reactivities and Functionalizations of the Thiol Group
The thiol group at the 8-position of the Imidazo[1,2-a]pyrazine core is a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse libraries of compounds.
Unexplored avenues for the functionalization of the thiol group include:
Disulfide Bond Formation: The reversible formation of disulfide bonds with cysteine residues in proteins is a key mechanism for covalent drugs and chemical probes.
Michael Addition: The thiol group can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, allowing for the attachment of a wide range of substituents.
S-Alkylation and S-Arylation: Reaction with various electrophiles to introduce alkyl, aryl, and heteroaryl groups, which can modulate the compound's physicochemical properties and biological activity.
Oxidation to Sulfonic Acids and Sulfonamides: The thiol can be oxidized to the corresponding sulfonic acid, which can then be converted to sulfonamides, a common functional group in many drugs.
Metal Complexation: The soft nature of the sulfur atom makes it an excellent ligand for various metal ions, opening up possibilities for the development of metal-based therapeutics or diagnostic agents.
Integration with Chemical Biology Tools for Target Validation and Pathway Elucidation
Chemical biology tools can provide powerful methods for studying the biological effects of this compound derivatives in complex biological systems.
Future applications in this area include:
Activity-Based Probes (ABPs): Designing and synthesizing ABPs based on the this compound scaffold to covalently label and identify their protein targets in cells or cell lysates.
Fluorescent Probes: Attaching fluorophores to the this compound core to visualize its subcellular localization and track its interactions with cellular components.
Biotinylated Probes: Incorporating a biotin (B1667282) tag to enable the affinity-based pulldown and identification of binding partners.
Photoaffinity Labeling: Introducing a photo-activatable group to allow for the covalent cross-linking of the compound to its biological target upon irradiation with light.
By pursuing these future research directions, the scientific community can unlock the full therapeutic and scientific potential of this compound and its derivatives, paving the way for the development of novel drugs and chemical tools to probe biological systems.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Imidazo[1,2-a]pyrazine-8-thiol derivatives?
- Methodological Answer : The primary synthetic approach involves multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which combines diaminopyrazines, aldehydes, and isocyanides under mild conditions to yield adenine-mimetic scaffolds . Alternative methods include condensation reactions using hydrazide derivatives (e.g., 8a or 8b) with aromatic aldehydes in ethanol under acidic catalysis, followed by purification via dichloromethane extraction . Key intermediates like 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives are synthesized for further functionalization .
Q. How is the purity and structural integrity of Imidazo[1,2-a]pyrazine derivatives validated?
- Methodological Answer : Characterization employs high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation (e.g., verifying substituent positions), and HPLC for purity assessment (>95% typically required for biological assays) . Elemental analysis is used to confirm stoichiometry, particularly for novel derivatives .
Q. What are the common biological targets associated with this compound derivatives?
- Methodological Answer : These compounds are frequently evaluated as acetylcholinesterase (AChE) inhibitors for neurodegenerative disease research and as antioxidants via radical scavenging assays (e.g., DPPH or ABTS assays) . Some derivatives also exhibit anti-inflammatory activity, assessed through COX-2 inhibition or cytokine suppression models .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in Imidazo[1,2-a]pyrazine studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., Ellman vs. modified Ellman methods for AChE inhibition). Validate results using orthogonal assays (e.g., cellular toxicity assays alongside enzymatic inhibition) and ensure compound stability under test conditions (e.g., pH, temperature). Cross-check purity via LC-MS to rule out degradation .
Q. What strategies optimize reaction yields in Imidazo[1,2-a]pyrazine synthesis?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : Use concentrated HCl or Lewis acids to accelerate condensation .
- Solvent selection : Polar solvents like ethanol improve solubility of intermediates .
- Temperature control : Mild conditions (room temperature) reduce side reactions in GBB reactions .
- Protecting groups : Introduce temporary groups (e.g., trifluoroacetate) to stabilize reactive intermediates during multi-step syntheses .
Q. How are structure-activity relationship (SAR) studies designed for Imidazo[1,2-a]pyrazine derivatives?
- Methodological Answer : SAR studies systematically modify substituents at positions 2, 6, and 8. For example:
- Position 8 : Piperazine or benzyl groups enhance AChE inhibition (IC₅₀ values: 1–10 μM) .
- Position 2 : Methyl or furanyl groups improve antioxidant capacity (EC₅₀: 20–50 μM) .
- Data presentation : Tabulate IC₅₀/EC₅₀ values and correlate with substituent electronegativity/hydrophobicity .
Q. What computational methods support the design of Imidazo[1,2-a]pyrazine derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to AChE or antioxidant targets, validated by experimental IC₅₀ data . Quantitative structure-activity relationship (QSAR) models identify critical physicochemical descriptors (e.g., logP, polar surface area) for activity optimization .
Q. How are multi-target approaches integrated into studies of Imidazo[1,2-a]pyrazine derivatives?
- Methodological Answer : For neurodegenerative diseases, combine AChE inhibition with antioxidant activity to address oxidative stress and cholinergic deficits. Use in vitro models (e.g., SH-SY5Y cells) to simultaneously measure AChE inhibition (Ellman assay) and ROS scavenging (DCFH-DA assay) . Prioritize compounds with dual activity (e.g., derivatives showing <10 μM IC₅₀ for AChE and <50 μM EC₅₀ for DPPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
